

Roginolisib Hemifumarate: A Deep Dive into its PI3K δ -Targeted Pathway and Therapeutic Potential

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

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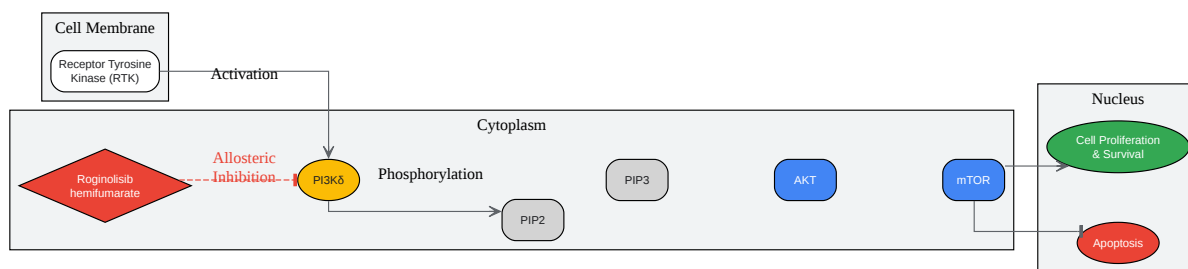
GENEVA & AMSTERDAM – Roginolisib (also known as IOA-244) is an investigational, orally administered small molecule that functions as a highly selective, allosteric, and non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). This novel mechanism of action allows for a precise modulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, driving tumor cell growth, proliferation, and survival. Furthermore, Roginolisib is being explored for its ability to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This technical guide provides an in-depth overview of Roginolisib's target pathway, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism: Selective Inhibition of the PI3K δ Signaling Pathway

Roginolisib's primary target is the p110 δ catalytic subunit of the Class I PI3K enzyme. The PI3K pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased cell growth, proliferation, and survival, while inhibiting apoptosis.

In many malignancies, the PI3K/AKT/mTOR pathway is constitutively active due to mutations in key components or upstream signaling molecules. Roginolisib's selective inhibition of PI3K δ aims to abrogate this aberrant signaling specifically in cells where this isoform is predominantly expressed, such as in certain tumor cells and immune cells.



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Caption: Roginolisib's core mechanism of action.

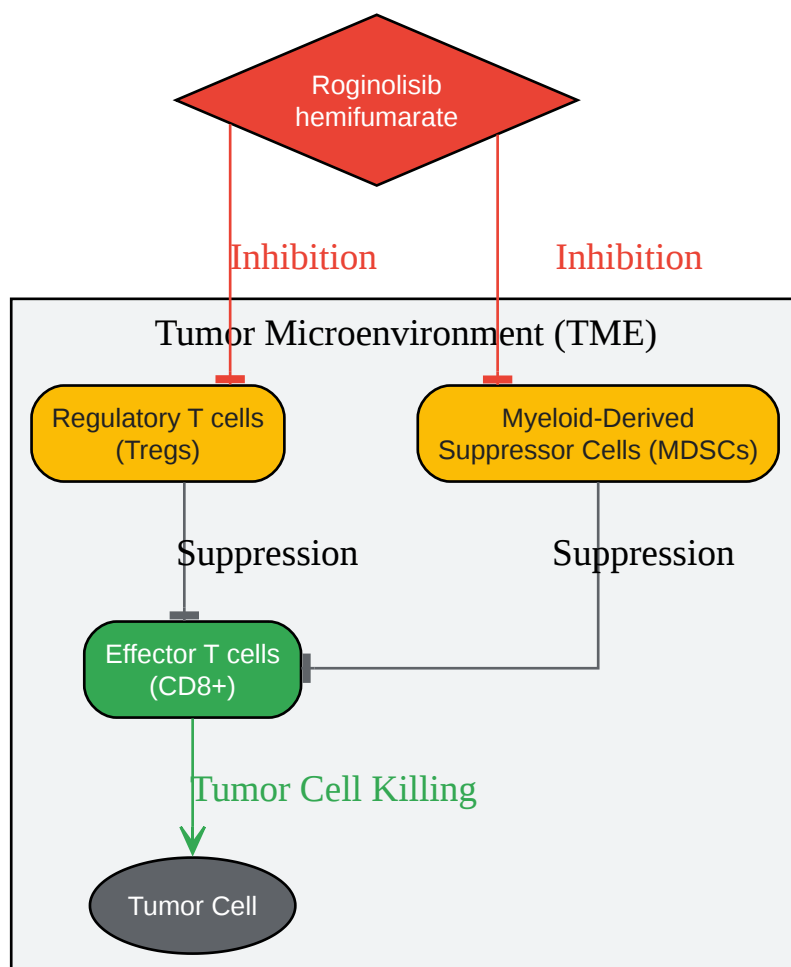
Dual Action: Direct Anti-Tumor Effects and Immune Microenvironment Modulation

Roginolisib's therapeutic potential stems from its dual action on both tumor cells and the surrounding immune microenvironment.

1. Direct Anti-Tumor Activity: In tumor cells where PI3K δ is expressed, Roginolisib directly inhibits the PI3K/AKT/mTOR pathway, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]

2. Remodeling the Tumor Immune Microenvironment: PI3K δ is also highly expressed in various immune cells. By inhibiting PI3K δ in the tumor microenvironment, Roginolisib can:

- Reduce Regulatory T cells (Tregs): Tregs are immunosuppressive cells that dampen the anti-tumor immune response. Roginolisib has been shown to decrease the number and function of Tregs.[2]
- Decrease Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another population of immature myeloid cells with potent immunosuppressive functions. Roginolisib can reduce the accumulation of MDSCs in the tumor microenvironment.[2]
- Enhance Effector T cell Function: By reducing the influence of immunosuppressive cells, Roginolisib can indirectly enhance the activity of cytotoxic T lymphocytes (CTLs or CD8+ T cells), which are responsible for killing cancer cells.



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Caption: Modulation of the tumor immune microenvironment by Roginolisib.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Roginolisib hemifumarate** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Roginolisib (IOA-244)[3]

Parameter	Roginolisib (IOA-244)	Idelalisib	GS563117 (Idelalisib Metabolite)	Umbralisib
PI3K Isoform Selectivity (IC50)				
PI3K α	10.1 μ mol/L	1.5 μ mol/L	>15 μ mol/L	>15 μ mol/L
PI3K β	0.43 μ mol/L	51 nmol/L	3.7 μ mol/L	>15 μ mol/L
PI3K γ	>15 μ mol/L	10.3 μ mol/L	>15 μ mol/L	>15 μ mol/L
PI3K δ	2.7 nmol/L	2.7 nmol/L	2.5 nmol/L	100 nmol/L
Cellular Activity (GI50)				
SU-DHL-6 (PI3K δ - dependent)	0.24 μ mol/L	10 nmol/L	N/A	1.5 μ mol/L
T-47D (PI3K α - dependent)	>30 μ mol/L	14 μ mol/L	N/A	26 μ mol/L
LNCAP (PI3K β - dependent)	15 μ mol/L	1.4 μ mol/L	N/A	11 μ mol/L
THP-1 (PI3K γ - dependent)	>30 μ mol/L	1.0 μ mol/L	N/A	11 μ mol/L

Table 2: Clinical Efficacy of Roginolisib in the DIONE-01 Study (Phase 1)[4]

Indication	Number of Patients	Median Prior Therapies	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Uveal Melanoma	29	2	16 months	5 months	3% (Partial Response)	75% (PR + Stable Disease)
Follicular Lymphoma (80 mg dose)	4	>4 (in 3/8 total FL patients)	Not Reported	Not Reported	50% (Partial Response)	Not Reported

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of Roginolisib.

In Vitro Apoptosis Assay in Mesothelioma Cell Lines

This protocol is based on the methodology used to assess the pro-apoptotic effects of Roginolisib on malignant pleural mesothelioma (MPM) cells.[1]



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Caption: Workflow for the in vitro apoptosis assay.

Materials:

- Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752)

- Complete cell culture medium
- 96-well white-walled plates
- **Roginolisib hemifumarate**
- DMSO (vehicle control)
- Caspase-Glo® 3/7 Assay Kit (Promega)
- Plate-reading luminometer

Procedure:

- **Cell Seeding:** Seed MPM cells in 96-well white-walled plates at a density of 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Prepare serial dilutions of Roginolisib in complete culture medium. Remove the old medium from the cell plates and add 100 μ L of the Roginolisib dilutions or vehicle control (DMSO) to the respective wells.
- **Incubation:** Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.
- **Caspase Activity Measurement:**
 - Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
 - Add 100 μ L of the Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents of the wells on a plate shaker for 30 seconds at 300-500 rpm.
 - Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and stabilization of the luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a hallmark of apoptosis.

In Vivo Murine Syngeneic Tumor Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in combination with immunotherapy in murine tumor models, such as the CT26 colorectal carcinoma or Lewis Lung Carcinoma (LLC) models.[5][6]

Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- CT26 or LLC tumor cells
- Phosphate-buffered saline (PBS) or appropriate cell culture medium for injection
- **Roginolisib hemifumarate** (formulated for oral gavage)
- Anti-PD-1 or anti-PD-L1 antibody
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Harvest CT26 or LLC cells and resuspend them in sterile PBS at a concentration of 1×10^6 cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize the mice into treatment groups (e.g., vehicle control, Roginolisib alone, anti-PD-1 alone, Roginolisib + anti-PD-1).

- Treatment Administration:
 - Administer Roginolisib via oral gavage daily or as per the optimized schedule.
 - Administer the anti-PD-1 antibody via intraperitoneal injection on a specified schedule (e.g., twice a week).
- Efficacy Assessment:
 - Continue to monitor tumor growth throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Analysis of Tumor-Infiltrating Lymphocytes (TILs):
 - Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.
 - Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (see below).

Flow Cytometry Analysis of Immune Cells

This protocol provides a general framework for the immunophenotyping of Tregs and MDSCs from murine tumor tissue.



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Caption: Workflow for flow cytometry analysis of immune cells.

Antibody Panel for Murine Tregs and MDSCs:

- Tregs: CD45, CD3, CD4, CD25, FoxP3 (intracellular)
- MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)

- Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C-low
- Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C-high

Procedure:

- Single-Cell Suspension: Prepare a single-cell suspension from the tumor tissue as described in the in vivo protocol.
- Surface Staining:
 - Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
 - Add a cocktail of antibodies against surface markers and incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells with FACS buffer.
- Intracellular Staining (for Tregs):
 - Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
 - Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
 - Wash the cells with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo) to gate on the populations of interest and quantify the percentage of Tregs and MDSCs within the tumor.

Conclusion

Roginolisib hemifumarate represents a promising therapeutic agent with a well-defined target pathway and a dual mechanism of action that combines direct anti-tumor effects with a favorable modulation of the tumor immune microenvironment. Its high selectivity for PI3K δ offers the potential for a better safety profile compared to pan-PI3K inhibitors. The ongoing and planned clinical trials will further elucidate the clinical utility of Roginolisib in a variety of solid and hematological malignancies, potentially offering a new treatment paradigm for patients with difficult-to-treat cancers.

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